Heptyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate
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Overview
Description
Heptyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate is an organic compound that belongs to the class of phenoxy herbicides. This compound is known for its application in agricultural chemistry, particularly as a herbicide. It is derived from 2,4-dichlorophenoxyacetic acid, a widely used herbicide that targets broadleaf weeds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with heptyl alcohol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to controlled heating and agitation to ensure complete conversion of the starting materials to the desired ester. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Heptyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 2,4-dichlorophenoxyacetic acid and heptyl alcohol.
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can alter the double bond in the propenoate moiety.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: 2,4-dichlorophenoxyacetic acid and heptyl alcohol.
Oxidation: Various oxidized derivatives depending on the conditions.
Reduction: Reduced forms of the original compound.
Scientific Research Applications
Heptyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate has several applications in scientific research:
Agricultural Chemistry: Used as a herbicide to control broadleaf weeds in crops.
Environmental Science: Studied for its environmental impact and degradation pathways.
Biochemistry: Investigated for its interactions with plant hormones and growth regulators.
Toxicology: Examined for its potential toxic effects on non-target organisms and humans.
Mechanism of Action
The mechanism of action of Heptyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate involves its role as a synthetic auxin. It mimics the natural plant hormone auxin, leading to uncontrolled growth and eventually the death of the plant. The compound binds to auxin receptors in the plant cells, disrupting normal cellular processes and causing abnormal growth patterns.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: The parent compound, widely used as a herbicide.
Heptyl 2,4-dichlorophenoxyacetate: Another ester derivative with similar herbicidal properties.
Uniqueness
Heptyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate is unique due to its specific ester linkage and the presence of the propenoate moiety, which may confer different physical and chemical properties compared to other similar compounds. This uniqueness can influence its efficacy, environmental behavior, and degradation pathways.
Properties
CAS No. |
53548-46-2 |
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Molecular Formula |
C16H20Cl2O3 |
Molecular Weight |
331.2 g/mol |
IUPAC Name |
heptyl (E)-3-(2,4-dichlorophenoxy)prop-2-enoate |
InChI |
InChI=1S/C16H20Cl2O3/c1-2-3-4-5-6-10-21-16(19)9-11-20-15-8-7-13(17)12-14(15)18/h7-9,11-12H,2-6,10H2,1H3/b11-9+ |
InChI Key |
MIZCXMZMQBDNER-PKNBQFBNSA-N |
Isomeric SMILES |
CCCCCCCOC(=O)/C=C/OC1=C(C=C(C=C1)Cl)Cl |
Canonical SMILES |
CCCCCCCOC(=O)C=COC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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